Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. They are naturally occurring monoamine alkaloids and trace amines, which play a role in regulating neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method is the reaction of phenethylamine with an appropriate alkyl halide under basic conditions to introduce the alpha,alpha-dimethyl group. The beta-hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation and oxidation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the beta-hydroxy group, forming the corresponding phenethylamine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the phenethylamine derivative without the beta-hydroxy group.
Substitution: Formation of various substituted phenethylamine derivatives depending on the substituent introduced.
Scientific Research Applications
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives and other complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with neurotransmitter systems in the brain. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission leads to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride can be compared with other phenethylamine derivatives, such as:
Phenylethylamine: The parent compound, which acts as a central nervous system stimulant.
Methamphetamine: A potent stimulant with a similar structure but different pharmacological effects.
Amphetamine: Another stimulant with a similar structure, used medically for the treatment of ADHD and narcolepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Properties
CAS No. |
14611-66-6 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1-hydroxy-2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
InChI Key |
LSBBSLQHYYGOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.